tert-Butyl (6-bromo-4-chloropyridin-2-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(6-bromo-4-chloropyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-8-5-6(12)4-7(11)13-8/h4-5H,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHGLOQZRCLIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC(=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858646 | |
| Record name | tert-Butyl (6-bromo-4-chloropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206247-91-7 | |
| Record name | Carbamic acid, N-(6-bromo-4-chloro-2-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206247-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (6-bromo-4-chloropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 6 Bromo 4 Chloropyridin 2 Yl Carbamate
Precursor Identification and Design
The design of a viable synthetic route hinges on the identification of suitable precursors that allow for the regioselective introduction of chloro, bromo, and protected amino functionalities onto the pyridine (B92270) core. The key intermediate for the final protection step is 2-amino-6-bromo-4-chloropyridine.
The synthesis can be approached retrospectively, starting from the target molecule and identifying plausible precursors. The most direct precursor is 2-amino-6-bromo-4-chloropyridine. The synthesis of this intermediate can, in turn, begin from various commercially available substituted pyridines. The choice of the initial starting material dictates the subsequent halogenation and functionalization strategy.
Common starting materials for the synthesis of polysubstituted pyridines include aminopyridines, chloropyridines, and bromopyridines. For the target compound, logical starting points could include 2-aminopyridine (B139424), 2,4-dichloropyridine, or 2,6-dibromopyridine, which would then require a series of halogenation, amination, and/or functional group interconversion steps. For instance, 2-amino-6-chloropyridine (B103851) can be synthesized from the readily available 2,6-dichloropyridine (B45657) by reaction with hydrazine (B178648) hydrate, followed by reduction. Similarly, 2-amino-4-bromopyridine (B18318) has been synthesized from 2,4-dibromopyridine-N-oxide. google.com
Table 1: Potential Starting Materials and Key Intermediates
| Compound Name | Chemical Structure | Rationale for Selection |
|---|---|---|
| 2-Amino-4-chloropyridine | Cl-C5H3N-NH2 | Allows for subsequent selective bromination at the 6-position. |
| 2-Amino-6-bromopyridine | Br-C5H3N-NH2 | A commercially available intermediate that would require chlorination at the 4-position. |
| 2,4-Dichloropyridine | Cl-C5H3N-Cl | Requires selective amination at the 2-position and subsequent bromination at the 6-position. |
Achieving the specific 4-chloro-6-bromo substitution pattern on a 2-aminopyridine ring presents a significant challenge due to the directing effects of the substituents. The amino group is a strongly activating ortho- and para-directing group, which typically directs electrophilic halogenation to the 3- and 5-positions. Therefore, direct halogenation of 2-aminopyridine is not a viable route for this specific isomer.
A more strategic approach involves the use of pre-functionalized pyridine rings where the position of halogenation can be better controlled.
Halogenation of Pre-substituted Pyridines : A common strategy is to start with an aminopyridine that already contains one of the required halogens.
Starting with 2-Amino-4-chloropyridine : The task would be to introduce a bromine atom at the 6-position. This is often challenging as the 5-position is electronically favored for electrophilic substitution.
Starting with 2-Amino-6-bromopyridine : This would require the introduction of a chlorine atom at the 4-position. Direct chlorination is difficult due to regioselectivity issues. acs.org
Advanced Halogenation Methods : To overcome regioselectivity challenges, modern halogenation methods can be employed.
Pyridine N-Oxides : The use of pyridine N-oxides is an effective strategy to alter the electronic properties of the ring and direct halogenation to the 2- and 4-positions. acs.org For example, 2,4-dibromopyridine-N-oxide can be selectively aminated to introduce the amino group before reduction of the N-oxide. google.com
Directed Metalation : Directed ortho-metalation followed by trapping with a halogen source is another powerful tool for regioselective functionalization, although it may require specific directing groups.
Selectfluor-Promoted Halogenation : A method using Selectfluor in the presence of lithium chloride (LiCl) or lithium bromide (LiBr) has been developed for the regioselective halogenation of 2-aminopyridines. The regioselectivity of this reaction is highly dependent on the existing substituent pattern on the pyridine ring. rsc.org
Table 2: Selected Halogenation Methodologies for Pyridine Derivatives
| Method | Reagents | Position Selectivity | Reference |
|---|---|---|---|
| N-Oxide Halogenation | POX₃, SOX₂, (COCl)₂ | Primarily 2- and 4-positions | acs.org |
| Selectfluor-Promoted | Selectfluor, LiCl/LiBr, DMF | Dependent on substituents | rsc.org |
Functional Group Interconversions and Protection Strategy
Once the key intermediate, 2-amino-6-bromo-4-chloropyridine, is synthesized, the final step is the protection of the exocyclic amino group as a tert-butyl carbamate (B1207046) (Boc). This protection is crucial in multi-step syntheses to prevent the nucleophilic amino group from participating in subsequent reactions.
The N-tert-butyloxycarbonylation is a standard procedure in organic synthesis for the protection of amines. The Boc group is valued for its stability under a wide range of conditions, except for acidic environments, which allows for selective deprotection. nih.govorganic-chemistry.org
The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347), (Boc)₂O. The reaction is typically carried out in an organic solvent in the presence of a base. The base is required to deprotonate the amine, increasing its nucleophilicity towards the (Boc)₂O.
A variety of conditions have been developed for this transformation, including catalyst-free methods. A simple and environmentally friendly protocol involves reacting the amine with (Boc)₂O in a water-acetone mixture at room temperature, which often results in excellent yields of the corresponding N-Boc carbamate without the need for a catalyst. nih.gov Another efficient catalyst-free method utilizes water as the sole solvent, highlighting a green chemistry approach that enhances reactivity and selectivity. organic-chemistry.orgresearchgate.netnih.gov
Table 3: General Conditions for N-tert-Butyloxycarbonylation of Amines
| Reagent | Base / Catalyst | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|---|
| (Boc)₂O | Triethylamine (B128534) (TEA) | Dichloromethane (B109758) (CH₂Cl₂) | Room Temp. | Standard, widely used procedure. | google.com |
| (Boc)₂O | Sodium Hydroxide (NaOH) | Water/Dioxane | Room Temp. | Aqueous conditions, good for water-soluble amines. | organic-chemistry.org |
| (Boc)₂O | None (Catalyst-Free) | Water | Room Temp. | Environmentally benign, high chemoselectivity. | organic-chemistry.orgnih.gov |
To enhance the efficiency and selectivity of N-tert-butyloxycarbonylation, various catalytic systems have been investigated. These catalysts often work by activating the (Boc)₂O reagent, thereby facilitating the reaction with the amine.
Lewis/Brønsted Acids : Catalysts such as perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) have been shown to be highly efficient, inexpensive, and reusable for the chemoselective N-Boc protection of amines under solvent-free conditions at room temperature. organic-chemistry.org Iron(III) salts have also been used, representing a sustainable catalyst choice. rsc.org
Ionic Liquids : 1-Alkyl-3-methylimidazolium cation-based ionic liquids can effectively catalyze the N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. The proposed mechanism involves the electrophilic activation of (Boc)₂O through hydrogen bond formation with the ionic liquid's cation. organic-chemistry.org
These catalytic methods offer advantages such as milder reaction conditions, shorter reaction times, and improved yields, making them valuable alternatives to traditional base-mediated procedures.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| tert-Butyl (6-bromo-4-chloropyridin-2-yl)carbamate |
| 2-Amino-6-bromo-4-chloropyridine |
| 2-Aminopyridine |
| 2,4-Dichloropyridine |
| 2,6-Dibromopyridine |
| 2-Amino-6-chloropyridine |
| 2,6-Dichloropyridine |
| 2-Amino-4-bromopyridine |
| 2,4-Dibromopyridine-N-oxide |
Introduction of the tert-Butyl Carbamate (Boc) Group
Chemoselectivity in Boc Protection
The protection of the amino group in aminopyridines is a crucial step to modulate the reactivity of the pyridine ring and prevent side reactions during subsequent halogenation steps. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions.
The chemoselective N-Boc protection of aminopyridines can be achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base and catalyst. A general method for the Boc protection of aminopyridines involves the use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) in the presence of an organic base such as triethylamine (TEA). google.com This method has been shown to be effective for a variety of aminopyridines, providing the desired N-Boc protected product in high yield and selectivity. google.com
The reaction typically proceeds at room temperature in a suitable organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). The use of EDCI and HOBT facilitates the reaction, although the precise mechanism in the context of Boc protection is not fully elucidated but is thought to involve the activation of the Boc anhydride.
Table 1: Representative Conditions for Boc Protection of Aminopyridines
| Entry | Aminopyridine Substrate | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | Room Temp | 80-90 | google.com |
| 2 | 2-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | Tetrahydrofuran | Room Temp | 85 | google.com |
This table presents generalized conditions based on a patented method for Boc protection of aminopyridines and may require optimization for the specific substrate.
Sequential Halogenation Protocols
The introduction of both bromine and chlorine onto the pyridine ring requires a strategic approach to control the position of each halogen. This is typically achieved through sequential halogenation, where the directing effects of the substituents on the pyridine ring guide the regioselectivity of the electrophilic halogenation reactions.
The regioselective bromination of a Boc-protected aminopyridine is a key step in the synthesis of the target compound. The position of bromination is influenced by the electronic and steric effects of the substituents already present on the pyridine ring. For instance, starting from tert-butyl (4-chloropyridin-2-yl)carbamate, the bromine atom would need to be introduced at the 6-position.
Electrophilic brominating agents such as N-bromosuccinimide (NBS) are commonly used for this transformation. The reaction conditions, including the choice of solvent and temperature, can significantly impact the regioselectivity of the bromination.
Similarly, regioselective chlorination is essential to introduce the chlorine atom at the desired position. If the synthesis starts with a brominated pyridine derivative, such as tert-butyl (6-bromopyridin-2-yl)carbamate, the subsequent chlorination would need to be directed to the 4-position.
Reagents like N-chlorosuccinimide (NCS) are often employed for electrophilic chlorination of aromatic heterocycles. The directing effects of the bromo and the Boc-amino groups will determine the outcome of the chlorination reaction.
Orthogonal halogenation strategies aim to introduce different halogen atoms onto a molecule in a controlled manner, without interference from previously introduced halogens. In the context of synthesizing this compound, this could involve a synthetic route that allows for the selective introduction of bromine and chlorine at specific positions.
One possible approach involves starting with a di-substituted pyridine and exploiting the differential reactivity of the positions on the ring. The order of the halogenation steps is critical and is determined by the activating and directing effects of the substituents.
Multi-Step Organic Reaction Sequences
For example, a potential synthetic pathway could begin with 2-amino-4-chloropyridine. This starting material would first undergo Boc protection of the amino group, followed by regioselective bromination at the 6-position.
The optimization of reaction conditions is critical to maximize the yield and purity of the final product while minimizing the formation of side products. Key parameters that are often optimized include:
Temperature: Halogenation reactions can be sensitive to temperature, which can affect both the reaction rate and the regioselectivity.
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby impacting the reaction outcome.
Catalyst: In some cases, a catalyst may be used to enhance the rate and selectivity of the halogenation or protection steps.
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time to ensure complete conversion without significant product degradation.
Table 2: Hypothetical Multi-Step Synthesis and Optimization Parameters
| Step | Reaction | Key Parameters for Optimization | Potential Side Products |
| 1 | Boc Protection of 2-amino-4-chloropyridine | Stoichiometry of (Boc)₂O, base concentration, reaction time | Di-Boc protected product, unreacted starting material |
| 2 | Bromination of tert-butyl (4-chloropyridin-2-yl)carbamate | Brominating agent (e.g., NBS), temperature, solvent | Isomeric brominated products, polybrominated products |
This table outlines a potential synthetic sequence and highlights key areas for optimization. The specific conditions would need to be determined experimentally.
Reactivity and Chemical Transformations of Tert Butyl 6 Bromo 4 Chloropyridin 2 Yl Carbamate
Reactivity of the Pyridine (B92270) Nucleus
The pyridine ring is inherently electron-deficient compared to benzene (B151609), which influences its susceptibility to aromatic substitution reactions. The presence of a strong electron-donating amino group (protected as a tert-butyl carbamate) and two deactivating halogen atoms further modifies this reactivity.
Electrophilic aromatic substitution (EAS) on pyridine rings is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. For tert-butyl (6-bromo-4-chloropyridin-2-yl)carbamate, the pyridine nucleus is considered highly deactivated towards EAS. This deactivation is a cumulative effect of:
The inherent electron-deficient character of the pyridine ring.
The presence of two electron-withdrawing halogen substituents (bromo and chloro).
While the carbamate (B1207046) group at the C2-position is an ortho-, para-director and an activating group in benzene systems, its effect on the pyridine ring is more complex. Acid-catalyzed hydrogen-exchange studies on 2-aminopyridine (B139424) derivatives have shown that reactions can occur at the 3- and 5-positions. rsc.orgrsc.org However, the combined deactivating effect of the chlorine at C4 and bromine at C6 in the target molecule significantly reduces the nucleophilicity of the remaining C3 and C5 positions, making electrophilic attack highly unfavorable under standard conditions.
Nucleophilic aromatic substitution (SNAr) is a more viable reaction pathway for this compound. wikipedia.org The pyridine nitrogen atom and the halogen substituents render the ring electrophilic enough to be attacked by nucleophiles, particularly at the positions ortho and para to the nitrogen (C2, C4, C6). wikipedia.orgsci-hub.se In this compound, the chlorine atom at the C4-position is particularly activated towards SNAr because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the ring nitrogen. wikipedia.org
The general reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I. However, the position on the pyridine ring is also a critical factor. The C4-position is highly activated, making the displacement of the chloride a probable event with strong nucleophiles like alkoxides, thiolates, or amines. sci-hub.senih.gov While the C6-position is also activated, the displacement of bromide might be slower than the chloride at C4 under kinetic control.
Recent methodologies, such as transition-metal-enabled π-coordination activation, can also facilitate SNAr reactions on aminopyridines, even with traditionally poor leaving groups. researchgate.netthieme-connect.comthieme-connect.de
Transformations Involving Halogen Substituents
The bromine and chlorine atoms on the pyridine ring are excellent handles for a variety of metal-catalyzed cross-coupling reactions, providing a powerful tool for molecular elaboration.
The differential reactivity of the C-Br and C-Cl bonds is a key feature in the synthetic utility of this compound. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed oxidative addition steps, allowing for selective functionalization. rsc.org
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling : This reaction couples the aryl halide with an organoboron reagent. For this compound, selective coupling at the more reactive C6-bromo position can be achieved using appropriate palladium catalysts and conditions, leaving the C4-chloro position intact for subsequent transformations. rsc.orgmdpi.comnih.gov This selectivity is driven by the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
Sonogashira Coupling : This reaction involves the coupling of an aryl halide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki coupling, the reaction is expected to occur preferentially at the C6-bromo position. libretexts.orgmdpi.com The resulting alkynylpyridine is a versatile intermediate for further synthesis.
Heck Reaction : The Heck reaction couples the aryl halide with an alkene. organic-chemistry.org This transformation is also expected to show selectivity for the C-Br bond over the C-Cl bond, allowing for the introduction of a vinyl group at the C6-position. rsc.org
Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl halide with an amine. wikipedia.org It is a crucial method for synthesizing complex aromatic amines. Selective amination at the C6-position is feasible, providing access to 6-amino-4-chloropyridin-2-ylcarbamate derivatives. researchgate.netnih.gov
The table below summarizes typical conditions for selective palladium-catalyzed cross-coupling at the C-Br bond of similar dihalopyridine substrates.
| Reaction | Catalyst/Ligand | Base | Solvent | Typical Substrates |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | Arylboronic acids |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | Terminal alkynes |
| Heck | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Acrylates, Styrenes |
| Buchwald-Hartwig | Pd₂(dba)₃, BINAP/Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Primary/Secondary Amines |
Copper-mediated cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods, particularly for forming C-N, C-O, and C-S bonds. These reactions often require higher temperatures but can be effective for substrates that are challenging for palladium catalysis.
C-N Coupling : Copper catalysts can be used to couple the aryl halide with amines, amides, or nitrogen heterocycles.
C-O Coupling : The formation of aryl ethers can be achieved by coupling with alcohols or phenols in the presence of a copper catalyst and a base.
C-S Coupling : Aryl thioethers can be synthesized via the copper-catalyzed coupling of the halide with thiols.
While less common than palladium-catalyzed methods for selective reactions on dihalides, copper-mediated couplings can be tailored to functionalize the C-Br or C-Cl positions, sometimes with different selectivity profiles. nih.gov
Cross-Coupling Reactions
Mechanistic Aspects of Metal-Catalyzed Cross-Coupling
Metal-catalyzed cross-coupling reactions are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The general mechanism for palladium-catalyzed reactions, such as the Suzuki or Stille couplings, proceeds through a well-established catalytic cycle. researchgate.net This cycle typically involves three primary steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) intermediate. wiley-vch.de
Transmetalation: An organometallic nucleophile (e.g., from an organoboron or organotin compound) transfers its organic group to the palladium center, displacing the halide. researchgate.net
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. researchgate.net
In the case of this compound, the oxidative addition step is selective. The reactivity of carbon-halogen bonds in this step follows the general trend: C-I > C-Br > C-Cl. wiley-vch.de Consequently, the palladium catalyst will preferentially insert into the more labile carbon-bromine bond at the C6 position over the stronger carbon-chlorine bond at the C4 position. This inherent reactivity difference allows for regioselective functionalization at the C6 position while leaving the C4 chloro substituent intact for subsequent transformations. The choice of ligands on the palladium catalyst can further fine-tune this selectivity. wiley-vch.de
| Halogen Position | Bond Type | Relative Bond Strength | Reactivity in Oxidative Addition |
|---|---|---|---|
| C6 | C-Br | Weaker | Higher |
| C4 | C-Cl | Stronger | Lower |
Nucleophilic Displacement of Halides
Nucleophilic aromatic substitution (SNAr) is another key reaction pathway for this substrate. The electron-withdrawing nature of the pyridine ring nitrogen activates the halogenated positions (ortho and para) toward attack by nucleophiles. In this molecule, the chlorine atom is at the C4 position (para to the nitrogen), and the bromine atom is at the C6 position (ortho to the nitrogen). Both are susceptible to displacement.
The outcome of a nucleophilic substitution reaction depends on a balance between two factors: the activation of the position by the ring nitrogen and the leaving group ability of the halide. While both positions are activated, the C-Br bond is a better leaving group than the C-Cl bond. Therefore, reactions with various nucleophiles such as amines, alkoxides, or thiolates can potentially occur at either position, with the specific conditions and nucleophile often determining the regiochemical outcome.
Reductive Debromination/Dechlorination
The selective removal of halogen atoms can be achieved through reductive processes. Catalytic hydrogenation, typically using hydrogen gas and a palladium catalyst (e.g., Pd/C), is a common method for this transformation. Similar to the reactivity observed in cross-coupling, the weaker carbon-bromine bond is more readily cleaved than the carbon-chlorine bond. This allows for selective reductive debromination at the C6 position under controlled conditions, yielding the corresponding 4-chloro-2-aminopyridine derivative (after deprotection). More forcing conditions would be required to achieve subsequent dechlorination.
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful method for converting organic halides into highly reactive organometallic reagents. wikipedia.org This reaction is typically performed at low temperatures using organolithium reagents, such as n-butyllithium or tert-butyllithium. tcnj.edu The rate of exchange is kinetically controlled and is heavily dependent on the halogen, following the order I > Br > Cl. harvard.edu
For this compound, treatment with an alkyllithium reagent results in a highly selective exchange at the C6 position, replacing the bromine atom with lithium. researchgate.net This generates a lithiated pyridine species in situ, which can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide range of functional groups at this position. The much lower reactivity of the C-Cl bond ensures that it remains untouched during this process. harvard.edu
Reactivity of the Carbamate Functional Group
The tert-butyl carbamate (Boc) group serves as a protecting group for the amine at the C2 position. Its primary role is to mask the nucleophilicity and basicity of the amino group during reactions involving the pyridine ring. nih.gov
Deprotection Strategies for the tert-Butyl Carbamate (Boc) Group
The Boc group is valued for its stability under a wide range of conditions, including nucleophilic attack and basic hydrolysis, yet it can be readily removed when desired. nih.gov The most common strategy for its cleavage is treatment with acid. mdpi.com
The Boc group is highly sensitive to acidic conditions. acsgcipr.org The mechanism of acid-mediated cleavage involves the following steps:
Protonation: An acid protonates the carbonyl oxygen of the carbamate group. mdpi.com
Cleavage: The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. mdpi.comacsgcipr.org
Decomposition: The carbamic acid spontaneously decarboxylates (loses CO₂) to yield the free amine. researchgate.net
The formation of the tert-butyl cation is a key feature of this mechanism. This cation can be trapped by nucleophiles or can eliminate a proton to form isobutylene (B52900) gas. acsgcipr.org Common reagents used for this deprotection include strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (often dissolved in a solvent like 1,4-dioxane (B91453) or methanol). mdpi.comresearchgate.net The cleavage is irreversible due to the formation of gaseous byproducts (isobutylene and carbon dioxide). researchgate.net
| Reaction Type | Primary Reactive Site | Key Reagents | Rationale for Selectivity |
|---|---|---|---|
| Metal-Catalyzed Cross-Coupling | C6-Br | Pd(0) catalyst, Organometallic reagent | C-Br bond is more reactive in oxidative addition than C-Cl. |
| Halogen-Metal Exchange | C6-Br | n-BuLi or t-BuLi at low temp. | Exchange rate is much faster for Br than Cl. |
| Reductive Dehalogenation | C6-Br | H₂, Pd/C | C-Br bond is weaker and more easily reduced than C-Cl. |
| Acid-Mediated Deprotection | Boc Group | TFA, HCl | Instability of the protonated carbamate leads to cleavage. |
Alternative Deprotection Methods (e.g., Radical Cation Mediated)
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions. organic-chemistry.org However, its removal typically requires harsh acidic conditions which may not be suitable for sensitive substrates. nih.govacs.org Consequently, milder and alternative deprotection methods are of significant interest. One such method involves the use of radical cations.
A recently developed protocol utilizes the tris(4-bromophenyl)aminium radical cation, commonly known as "magic blue" (MB•+), in combination with a silane (B1218182) reagent like triethylsilane (HSiEt₃). nih.govorganic-chemistry.org This system facilitates the catalytic de-tert-butylation of N-Boc derivatives under mild, transition-metal-free conditions. nih.govacs.org The reaction proceeds efficiently at room temperature, offering high yields (up to 95%) for a variety of substrates, including those with heterocyclic structures. nih.govresearchgate.net
The proposed mechanism suggests that MB•+ acts as a Lewis acid, activating the Si-H bond of triethylsilane, which then facilitates the cleavage of the C–O bond in the Boc group. nih.govorganic-chemistry.org This method is noted for its chemoselectivity, as it can be performed in the presence of other functional groups that might not be stable under traditional acidic deprotection conditions. acs.org
Table 1: Conditions for Radical Cation Mediated N-Boc Deprotection
| Parameter | Condition | Source(s) |
| Catalyst | Tris(4-bromophenyl)aminium radical cation (MB•+) | nih.gov, organic-chemistry.org |
| Reducing Agent | Triethylsilane (HSiEt₃) | nih.gov, organic-chemistry.org |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | organic-chemistry.org |
| Temperature | Room Temperature | nih.gov |
| Key Advantage | Mild, neutral conditions, transition-metal-free | nih.gov, acs.org |
Directed Metalation (e.g., Directed ortho-Metalation, DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. unblog.frwikipedia.org The reaction involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org This generates a stabilized organolithium intermediate that can be trapped by various electrophiles, allowing for the introduction of a wide range of substituents with high regiocontrol. acs.orgbaranlab.org
The carbamate functional group, particularly in the form of -NHBoc or an O-carbamate (-OCONR₂), is recognized as one of the most powerful directed metalation groups. nih.govnih.govacs.org The Lewis basic heteroatoms (oxygen and nitrogen) of the carbamate group can coordinate with the lithium cation of the organolithium base. wikipedia.orgbaranlab.org This coordination brings the base into close proximity to the ortho C-H bond, facilitating its abstraction. baranlab.org This phenomenon significantly increases the kinetic acidity of the ortho protons. organic-chemistry.org The N-Boc group in this compound is expected to act as a potent DMG, directing metalation to the C3 position of the pyridine ring.
For this compound, the regioselectivity of a DoM reaction would be determined by the directing power of the N-Boc group relative to the inherent reactivity of the pyridine ring and the influence of the halogen substituents.
Directing Group Effect : The N-Boc group at the C2 position strongly directs lithiation to the adjacent C3 position.
Halogen Influence : Halogen atoms themselves can act as weak DMGs. researchgate.net However, the primary influence of the chloro and bromo substituents is their electron-withdrawing inductive effect, which increases the acidity of adjacent protons. The proton at C5 is adjacent to the chloro group, and the proton at C3 is adjacent to the powerful N-Boc DMG.
Pyridine Ring : In the absence of a strong DMG, pyridine itself can undergo nucleophilic addition by organolithium reagents or deprotonation at C2 due to the inductive effect of the ring nitrogen. nih.govharvard.edu However, the presence of a powerful DMG like a carbamate typically overrides these other effects. harvard.edu
Given the established hierarchy of DMGs, the N-Boc group is significantly stronger than the halogen atoms. organic-chemistry.orgnih.gov Therefore, metalation is overwhelmingly expected to occur at the C3 position, ortho to the carbamate. Lithiation at C5, ortho to the chlorine, is considered a much less likely pathway.
Table 2: Analysis of Regioselectivity in DoM of this compound
| Position | Directing/Activating Group(s) | Likelihood of Metalation | Rationale | Source(s) |
| C3 | N-Boc (carbamate) | High | The carbamate is a powerful DMG, directing deprotonation to the adjacent ortho position. | nih.gov, acs.org |
| C5 | Chloro group | Low | Chlorine is a much weaker DMG compared to the carbamate. | researchgate.net, organic-chemistry.org |
Upon successful lithiation at the C3 position, the resulting aryllithium intermediate can react with a diverse array of electrophiles, including alkyl halides, aldehydes, ketones, carbon dioxide, and sources of halogens, enabling the synthesis of various 2,3,4,6-tetrasubstituted pyridine derivatives.
The mechanism of directed ortho-metalation is best explained by the Complex-Induced Proximity Effect (CIPE). nih.govbenthamopenarchives.com This model proposes that the reaction proceeds through a two-step process. benthamopenarchives.com First, the organolithium base (e.g., n-butyllithium) forms a pre-lithiation complex with the substrate by coordinating to the heteroatom(s) of the Directed Metalation Group. wikipedia.orgbaranlab.orgacs.org
In the case of this compound, the lithium atom would coordinate with the carbonyl oxygen and/or the nitrogen atom of the carbamate group. baranlab.org This complexation brings the alkyl anion of the base into close spatial proximity to the C3 proton. benthamopenarchives.comstrath.ac.uk This proximity facilitates the deprotonation event through a cyclic transition state, leading to the formation of the thermodynamically stable ortho-lithiated species. nih.govacs.org The CIPE model effectively explains the high regioselectivity observed in DoM reactions, as it favors deprotonation at the site closest to the coordinating DMG, rather than the most acidic proton in the molecule. strath.ac.ukresearchgate.net
Other Potential Reaction Pathways
The nitrogen atom in the pyridine ring is a site of Lewis basicity and can be targeted for functionalization. While direct alkylation or acylation of the pyridine nitrogen in the substrate might be challenging due to steric hindrance from the adjacent N-Boc and bromo groups, it represents a potential reaction pathway. Such reactions typically lead to the formation of pyridinium (B92312) salts.
The electronic properties of the pyridine ring can be modulated by N-functionalization. For instance, the formation of a pyridinium salt would significantly increase the electron-deficient nature of the ring, potentially altering its susceptibility to nucleophilic aromatic substitution or other transformations. However, such a strategy would need to compete with other reactive sites on the molecule. researchgate.net More advanced strategies in pyridine functionalization often rely on transition-metal-catalyzed C-H activation, where the pyridine nitrogen can act as an endogenous directing group to functionalize positions such as C2. nih.govslideshare.net Given that the C2 and C6 positions are already substituted in the target compound, such pathways are less directly applicable without prior modification.
Applications of Tert Butyl 6 Bromo 4 Chloropyridin 2 Yl Carbamate As a Synthetic Intermediate
Building Block for Complex Heterocyclic Structures
The unique arrangement of reactive sites on tert-butyl (6-bromo-4-chloropyridin-2-yl)carbamate allows it to serve as a foundational building block for a wide array of more complex heterocyclic systems. Chemists can leverage the predictable reactivity of the halide substituents to introduce molecular complexity in a controlled, stepwise manner.
The synthesis of polysubstituted pyridines is a central challenge in organic chemistry, as these motifs are prevalent in pharmaceuticals and functional materials. This compound is an ideal precursor for this purpose due to the distinct reactivity of its two halogen atoms in transition metal-catalyzed cross-coupling reactions.
In palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, the C-Br bond is significantly more reactive than the C-Cl bond. This reactivity difference allows for chemoselective functionalization at the C-6 position while leaving the C-4 chlorine atom untouched. After the first coupling reaction, the chlorine at the C-4 position can be targeted for a second, distinct cross-coupling reaction, often by modifying the reaction conditions (e.g., using a different catalyst/ligand system or higher temperatures). This sequential approach provides a powerful strategy for introducing two different substituents (R¹ and R²) onto the pyridine (B92270) core in a regiocontrolled fashion. rsc.org
This stepwise functionalization is illustrated in the table below:
| Step | Position | Reaction Type | Example Reagent (R¹) | Resulting Intermediate |
| 1 | C-6 (Bromo) | Suzuki Coupling | Arylboronic Acid | tert-Butyl (4-chloro-6-arylpyridin-2-yl)carbamate |
| 2 | C-4 (Chloro) | Sonogashira Coupling | Terminal Alkyne (R²) | tert-Butyl (6-aryl-4-alkynylpyridin-2-yl)carbamate |
This method ultimately yields a 2,4,6-trisubstituted pyridine derivative where the Boc-protected amine at C-2 can be deprotected for further modification, providing access to even greater molecular complexity.
Beyond simple substitution, this compound is a valuable precursor for constructing fused heterocyclic systems, where the pyridine ring is annulated with another ring. This is typically achieved through a strategy of sequential cross-coupling followed by an intramolecular cyclization reaction.
For instance, a carefully chosen coupling partner can be introduced at the C-6 position via selective C-Br bond functionalization. If this new substituent contains a reactive handle (e.g., a hydroxyl, amine, or terminal alkyne), it can be induced to react with the C-4 position in a subsequent step. This intramolecular event, often requiring substitution of the C-4 chlorine, forges a new ring fused to the original pyridine core. Methodologies for creating fused pyridines often rely on such intramolecular cyclizations or dearomative cycloaddition reactions. researchgate.netrsc.org This approach enables the synthesis of important bicyclic heteroaromatic scaffolds like pyrido[2,3-d]pyrimidines. nih.gov
In drug discovery, the ability to rapidly generate a large number of related compounds, or a chemical library, is essential for exploring structure-activity relationships (SAR). mdpi.com The sequential cross-coupling capability of this compound makes it an outstanding starting material for combinatorial chemistry and library synthesis.
By using a matrix approach, a diverse set of building blocks can be introduced at both the C-6 and C-4 positions. For example, a medicinal chemist could perform the first Suzuki coupling with a panel of 10 different boronic acids (R¹) and then couple each of the 10 resulting intermediates with a second panel of 10 different coupling partners (R²). This strategy would efficiently generate a library of 100 unique, highly substituted pyridine analogues from a single common starting material.
The interactive table below demonstrates how a small library can be planned by varying the inputs for the two sequential coupling steps.
| R¹ Group (at C-6) | R² Group (at C-4) | Final Compound Structure |
| Phenyl | Ethynylbenzene | 2-(Boc-amino)-4-(phenylethynyl)-6-phenylpyridine |
| Thiophen-2-yl | Phenyl | 2-(Boc-amino)-4-phenyl-6-(thiophen-2-yl)pyridine |
| 4-Methoxyphenyl | Cyclopropyl | 2-(Boc-amino)-4-cyclopropyl-6-(4-methoxyphenyl)pyridine |
Contribution to Total Synthesis Campaigns
The controlled, stepwise introduction of functionality offered by this compound makes it a powerful tool in the multi-step total synthesis of complex natural products and pharmaceutical agents.
The 2-aminopyridine (B139424) unit is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. rsc.org Molecules containing a 2-amino-4,6-disubstituted pyridine core are known to exhibit a range of biological activities, including potential applications as CDK2 inhibitors for cancer therapy. uomanara.edu.iqresearchgate.net
This compound serves as a linchpin for assembling such complex scaffolds. It provides a robust and reliable route to the core structure, onto which other complex fragments can be appended. After the desired substituents are installed at the C-4 and C-6 positions, the tert-butyloxycarbonyl (Boc) protecting group on the C-2 amine can be easily removed under acidic conditions. This unmasks a primary amine that can be used as a handle for further synthetic elaboration, such as amide bond formation, alkylation, or sulfonylation, thereby completing the assembly of the final target molecule.
The utility of this intermediate extends to the precise construction of diverse molecular frameworks. The sequential nature of the cross-coupling reactions allows synthetic chemists to meticulously build up a molecule with specific carbon and heteroatom arrangements.
Carbon Frameworks : Palladium-catalyzed reactions like Suzuki (using organoboron reagents), Stille (using organotin reagents), Sonogashira (using terminal alkynes), and Negishi (using organozinc reagents) couplings allow for the formation of a vast array of new carbon-carbon bonds at the C-6 and C-4 positions. This enables the introduction of aryl, heteroaryl, alkyl, alkenyl, and alkynyl moieties with high precision. nih.gov
Heteroatom Frameworks : Beyond C-C bonds, modern cross-coupling methods like the Buchwald-Hartwig amination (for C-N bond formation) or its analogous C-O coupling variants can be employed. These reactions allow for the introduction of substituted amines, ethers, and other heteroatom-containing groups, which are critical functionalities in many pharmaceutical compounds.
This controlled installation of both carbon and heteroatom frameworks makes this compound an indispensable tool for building the specific and often complex molecular architectures required for modern drug candidates.
Development of New Synthetic Methodologies
The unique structural features of this compound, namely the presence of two different halogen atoms (bromine and chlorine) at positions with varied reactivity, and a bulky, electron-donating carbamate (B1207046) group, render it a valuable substrate for advancing synthetic organic chemistry.
While specific studies detailing the use of this compound in the development of new cross-coupling or functionalization methods are not extensively documented, the principles governing the reactivity of dihalogenated pyridines provide a strong basis for its potential applications. The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited in sequential cross-coupling reactions. Generally, a C-Br bond is more reactive than a C-Cl bond in palladium-catalyzed cross-coupling reactions.
This hierarchy allows for the selective functionalization at the C6 position (bromine) while leaving the C4 position (chlorine) intact for a subsequent transformation. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role in this context. mychemblog.commasterorganicchemistry.com It modulates the electronic properties of the pyridine ring and offers steric hindrance, which can influence the catalyst-substrate interaction and, consequently, the regioselectivity of the reaction.
Research on related dihalopyridine systems has demonstrated that the choice of catalyst, ligands, and reaction conditions can finely tune the selectivity of C-C and C-N bond formation. For instance, sterically hindered N-heterocyclic carbene ligands have been shown to direct cross-coupling to the C4 position of 2,4-dichloropyridines, a typically less reactive site. nsf.gov Similarly, specific palladium clusters have been developed to achieve high regioselectivity in the Suzuki-Miyaura cross-coupling of 2,4-dibromopyridines. nih.gov this compound would be an excellent candidate substrate to test the limits and applicability of such newly developed catalytic systems.
Table 1: Potential Sequential Cross-Coupling Reactions Using this compound
| Step | Reaction Type | Position of Functionalization | Reagents and Conditions (Hypothetical) | Product |
| 1 | Suzuki-Miyaura Coupling | C6 (Bromo) | Arylboronic acid, Pd(PPh₃)₄, base | tert-Butyl (6-aryl-4-chloropyridin-2-yl)carbamate |
| 2 | Buchwald-Hartwig Amination | C4 (Chloro) | Amine, Pd catalyst, phosphine (B1218219) ligand, base | tert-Butyl (6-aryl-4-aminopyridin-2-yl)carbamate |
This table presents a hypothetical reaction sequence based on established reactivity patterns of dihalogenated pyridines.
The distinct electronic environments of the C4 and C6 positions in this compound make it an ideal tool for investigating the factors that govern regioselectivity in organic reactions. The interplay between the inherent electronic preferences of the pyridine ring and the steric and electronic influence of the substituents can be systematically studied.
The electron-donating nature of the Boc-protected amino group at C2 enhances the electron density of the ring, but this effect is countered by the inductive electron-withdrawing effects of the halogen atoms at C4 and C6. The relative reactivity of the C-Br versus the C-Cl bond is a well-established principle that would predict initial functionalization at the C6 position. However, the development of catalyst systems that can override this inherent reactivity is a significant area of research. nsf.gov
By subjecting this compound to various reaction conditions (e.g., different catalysts, ligands, solvents, and temperatures), chemists can probe the subtle factors that dictate which halogen is displaced. This can lead to the development of new synthetic rules and methodologies for the selective functionalization of complex heterocyclic molecules.
Table 2: Factors Influencing Regioselectivity in Reactions of Dihalogenated Pyridines
| Factor | Influence on Regioselectivity | Example from Related Systems |
| Nature of Halogen | C-Br bond is generally more reactive than C-Cl in Pd-catalyzed cross-couplings. | Preferential reaction at the bromine-bearing position. |
| Catalyst/Ligand System | Sterically bulky ligands can favor reaction at the less hindered or electronically preferred site, sometimes overriding the inherent C-X bond reactivity. nsf.gov | Use of sterically hindered NHC ligands to achieve C4 coupling in 2,4-dichloropyridines. nsf.gov |
| Electronic Effects of Substituents | The Boc-amino group at C2 is electron-donating, which can influence the electron density at C4 and C6, thereby affecting their susceptibility to nucleophilic attack or oxidative addition. | Not directly documented for this specific compound, but a key area for investigation. |
| Reaction Conditions | Temperature, solvent, and the nature of the coupling partner can all influence the kinetic versus thermodynamic control of the reaction, thus affecting regioselectivity. | Optimization of conditions is crucial in all cross-coupling methodologies. |
Spectroscopic and Structural Elucidation in Research Context
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial relationships of atoms can be determined.
Proton NMR (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of tert-Butyl (6-bromo-4-chloropyridin-2-yl)carbamate is anticipated to reveal distinct signals corresponding to the protons of the tert-butyl group and the pyridine (B92270) ring. The tert-butyl group, containing nine chemically equivalent protons, will present as a sharp singlet, typically in the upfield region of the spectrum (around δ 1.5 ppm).
The pyridine ring possesses two aromatic protons. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as two distinct signals in the downfield aromatic region. The electron-withdrawing effects of the bromine, chlorine, and carbamate (B1207046) substituents will deshield these protons, shifting their signals to a lower field. The proton at the 5-position (H-5) would likely appear as a doublet, coupled to the proton at the 3-position (H-3). Similarly, the H-3 proton would also be a doublet due to coupling with H-5. The exact chemical shifts would be influenced by the combined electronic effects of the substituents.
A representative ¹H NMR data table based on these expectations is presented below:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| tert-butyl (-C(CH₃)₃) | ~ 1.5 | Singlet (s) | N/A |
| Pyridine H-3 | Downfield | Doublet (d) | ~ 2-3 (meta coupling) |
| Pyridine H-5 | Downfield | Doublet (d) | ~ 2-3 (meta coupling) |
| NH (carbamate) | Variable | Broad Singlet (br s) | N/A |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is expected to show signals for the carbonyl carbon of the carbamate group, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the pyridine ring.
The carbonyl carbon is typically found in the highly deshielded region of the spectrum (around 150-160 ppm). The quaternary carbon of the tert-butyl group will appear around 80-85 ppm, while the methyl carbons will be in the upfield region (around 28 ppm). The pyridine ring carbons will have distinct chemical shifts influenced by the attached substituents. The carbon atoms bearing the bromine (C-6) and chlorine (C-4) will be significantly affected, as will the carbon attached to the carbamate group (C-2).
An illustrative ¹³C NMR data table is provided below:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~ 152 |
| Pyridine C-2 | ~ 150 |
| Pyridine C-6 | ~ 140 |
| Pyridine C-4 | ~ 138 |
| Pyridine C-3 | ~ 115 |
| Pyridine C-5 | ~ 110 |
| tert-butyl (quaternary C) | ~ 82 |
| tert-butyl (methyl CH₃) | ~ 28 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the H-3 and H-5 protons of the pyridine ring, confirming their scalar coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show correlations between the H-3 signal and the C-3 signal, and between the H-5 signal and the C-5 signal. It would also show a correlation between the tert-butyl proton singlet and the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the tert-butyl protons would show a correlation to the quaternary carbon of the tert-butyl group and the carbonyl carbon. The pyridine protons would show correlations to neighboring carbons, helping to definitively assign the carbon signals of the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing moderately polar molecules like this compound. In positive ion mode, the molecule would likely be observed as the protonated molecular ion [M+H]⁺. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns, would result in a distinctive cluster of peaks for the molecular ion.
A common fragmentation pathway for N-Boc protected compounds in ESI-MS involves the loss of the tert-butyl group as isobutylene (B52900) (56 Da) or the loss of the entire Boc group (100 Da). doaj.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₂BrClN₂O₂), the calculated exact mass of the protonated molecule [M+H]⁺ can be compared to the experimentally determined value to confirm the molecular formula with a high degree of confidence.
A representative HRMS data table is shown below:
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 307.9898 | Within a few ppm of the calculated value |
Gas Chromatography-Mass Spectrometry (GC-MS)
No GC-MS data, such as retention times or mass fragmentation patterns for this compound, has been reported in the searched scientific literature.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Specific LC-MS data, including retention times, mass-to-charge ratios (m/z) of molecular ions, or adducts for this compound, are not available in published research.
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Detailed FTIR spectra or tables of vibrational frequencies corresponding to the functional groups of this compound have not been found in the public domain.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
There are no available HPLC chromatograms or published methods detailing the conditions (e.g., column type, mobile phase, flow rate, and retention time) for the purity assessment or reaction monitoring of this compound.
Single-Crystal X-ray Diffraction for Definitive Structural Confirmation
No crystallographic data, such as unit cell dimensions, bond lengths, or bond angles, derived from single-crystal X-ray diffraction is available for this compound or its immediate derivatives. This indicates that a definitive three-dimensional structure has not been publicly reported.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic distribution and energy of a molecule, providing a quantitative basis for its chemical properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the distribution of electrons and the reactivity of molecules. For tert-Butyl (6-bromo-4-chloropyridin-2-yl)carbamate, DFT calculations can elucidate the influence of the electron-withdrawing bromine and chlorine atoms and the electron-donating carbamate (B1207046) group on the pyridine (B92270) ring.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. In a hypothetical DFT study of this compound, the HOMO would likely be localized on the electron-rich carbamate group and the pyridine ring, while the LUMO would be distributed across the pyridine ring, influenced by the electronegative halogen substituents. mdpi.com This distribution indicates that the molecule would be susceptible to electrophilic attack at the amino group and nucleophilic substitution at the halogenated positions.
Table 1: Hypothetical DFT-Calculated Electronic Properties
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates energy of the outermost electrons; site of electrophilic attack. |
| LUMO Energy | -1.8 eV | Indicates energy of the lowest energy unoccupied orbital; site of nucleophilic attack. |
| HOMO-LUMO Gap | 4.7 eV | Reflects chemical reactivity and kinetic stability. |
Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds.
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. The this compound molecule has several rotatable bonds, primarily around the carbamate linkage (N-C(O)-O). The rotation around the bond between the pyridine ring and the carbamate nitrogen is of particular interest. Due to the bulky tert-butyl group and the steric hindrance from the pyridine ring, rotation is restricted, leading to distinct, stable conformers known as rotamers. nih.govresearchgate.net
Computational studies, often initiated by a Potential Energy Surface (PES) scan, can identify the most stable conformers by calculating the energy associated with systematic rotations around key dihedral angles. nih.gov For this molecule, analysis would likely reveal two primary low-energy conformers corresponding to a syn and anti orientation of the tert-butyl group relative to the pyridine ring. The energy barrier between these conformers could also be calculated, providing insight into their interchangeability at different temperatures. researchgate.net
As a synthetic intermediate, understanding the energetics of the reactions it undergoes is crucial. Quantum chemical calculations can model the entire reaction coordinate for processes like nucleophilic substitution, cross-coupling reactions, or deprotection of the Boc group. By calculating the energies of reactants, transition states, and products, a detailed energy profile can be constructed.
For example, in a Suzuki coupling reaction where the bromine atom is replaced, theoretical calculations could compare the energy barriers for oxidative addition of a palladium catalyst at the C-Br bond versus the C-Cl bond. Such studies would likely confirm that the C-Br bond is more reactive (has a lower activation energy for cleavage) than the more stable C-Cl bond, guiding synthetic strategy.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide a lens into the dynamic behavior of molecules and their interactions.
Building on conformational analysis, molecular modeling provides precise predictions of bond lengths, bond angles, and dihedral angles for the most stable conformer. Using computational software, an optimized 3D structure can be generated. For this compound, the pyridine ring would be predicted to be largely planar, while the carbamate group would have a specific orientation relative to the ring to minimize steric clash. The bulky tert-butyl group would significantly influence the local geometry around the carbamate linkage.
Table 2: Predicted Key Geometric Parameters for the Most Stable Conformer
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-Br | 1.89 Å |
| Bond Length | C-Cl | 1.74 Å |
| Bond Length | N(pyridine)-C(carbamate) | 1.42 Å |
| Bond Angle | C-N-C (carbamate) | 121° |
Note: The data in this table is illustrative and based on standard values for similar molecular fragments.
While this compound is an intermediate and not a final drug, it is often used in reactions involving metal catalysts (e.g., palladium for cross-coupling). Molecular modeling can be used to simulate the interaction between this carbamate molecule and the active site of a catalyst. By modeling how the substrate docks into the coordination sphere of the metal catalyst, researchers can understand the binding modes that lead to a successful reaction.
These simulations can reveal key non-covalent interactions, such as hydrogen bonds or van der Waals forces, between the substrate and the catalyst's ligands. This information is invaluable for designing more efficient catalysts or selecting optimal ligands to improve reaction yield and selectivity. For instance, modeling could show how the nitrogen of the pyridine ring or the carbonyl oxygen of the carbamate group might coordinate with a metal center, influencing the subsequent steps of the catalytic cycle.
Prediction of Physicochemical Descriptors for Synthetic Design
The prediction of physicochemical descriptors is a cornerstone of computational chemistry, allowing for the rational design of molecules with desired properties. For this compound, key descriptors such as the topological polar surface area (TPSA) and the number of rotatable bonds offer a glimpse into its potential for oral bioavailability and interaction with biological targets. These parameters are calculated based on the compound's two-dimensional structure and provide a quantitative measure of its polarity and conformational flexibility.
Topological Polar Surface Area (TPSA)
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. It is a well-established predictor of drug absorption and transport properties. A lower TPSA is generally associated with better cell membrane permeability and, consequently, improved oral bioavailability.
For this compound, the predicted TPSA value is a critical parameter in assessing its drug-likeness. Computational models, drawing from extensive databases of chemical structures and their experimental properties, calculate the TPSA by summing the surface contributions of the polar fragments within the molecule. In the case of this compound, the carbamate group is the primary contributor to its polar surface area.
| Compound Name | Predicted TPSA (Ų) |
|---|---|
| This compound | 41.6 |
Rotatable Bonds Analysis
The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is defined as any single bond, not in a ring, that is bonded to a non-hydrogen atom. This descriptor is significant as it influences a molecule's ability to adopt different conformations, which can impact its binding affinity to a biological target and its pharmacokinetic properties. While a certain degree of flexibility is often beneficial for target binding, an excessively high number of rotatable bonds can lead to a decrease in oral bioavailability due to the entropic penalty associated with adopting a specific conformation upon binding.
In the structure of this compound, the rotatable bonds are primarily associated with the tert-butyl carbamate side chain. An analysis of its structure reveals a specific number of bonds that can freely rotate, providing an indication of its molecular flexibility.
| Compound Name | Predicted Number of Rotatable Bonds |
|---|---|
| This compound | 3 |
The predicted values for both TPSA and the number of rotatable bonds for this compound fall within the ranges typically considered favorable for drug candidates, suggesting that it possesses physicochemical properties conducive to further investigation in a drug discovery context.
Future Research Directions and Perspectives in Synthetic Chemistry
Development of More Sustainable Synthetic Routes
The imperative for environmentally benign chemical processes has spurred significant interest in developing sustainable synthetic methods for pyridine (B92270) derivatives. nih.govresearchgate.net Future efforts concerning tert-Butyl (6-bromo-4-chloropyridin-2-yl)carbamate will likely focus on the integration of green chemistry principles and advanced catalytic systems.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of functionalized pyridines aims to reduce environmental impact by minimizing waste and energy consumption. ijarsct.co.innih.gov For a compound like this compound, this involves a critical evaluation of solvent choice and maximization of atom economy. Traditional syntheses of pyridine derivatives often rely on hazardous organic solvents and can generate significant waste. ijarsct.co.in Future research will likely explore the use of greener solvents, such as ionic liquids or deep eutectic solvents, and even solvent-free reaction conditions. researchgate.netijarsct.co.in
Moreover, enhancing the atom economy of the synthetic route is a key objective. This can be achieved through the design of cascade reactions or one-pot multicomponent reactions that reduce the number of synthetic steps and purification stages. nih.govnih.gov
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Pyridine Derivatives
| Feature | Conventional Methods | Green Chemistry Approaches |
| Solvents | Often toxic and volatile organic solvents | Use of safer solvents (e.g., water, ionic liquids), or solvent-free conditions researchgate.netijarsct.co.in |
| Catalysts | Stoichiometric and often toxic reagents | Use of recyclable catalysts (e.g., heterogeneous catalysts, biocatalysts) ijarsct.co.innih.gov |
| Reaction Conditions | High temperatures and prolonged reaction times | Milder reaction conditions, use of microwave or ultrasonic irradiation ijarsct.co.inresearchgate.net |
| Waste Generation | High, due to multiple steps and use of protecting groups | Low, through one-pot reactions and high atom economy nih.govnih.gov |
Catalysis in Complex Molecule Synthesis
Catalysis is at the forefront of modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. organic-chemistry.org The synthesis of substituted pyridines has benefited immensely from the development of novel catalytic systems, including transition-metal and even metal-free catalysts. beilstein-journals.orgresearchgate.net For this compound, future research could focus on catalytic C-H functionalization, which allows for the direct introduction of substituents without the need for pre-functionalized starting materials. beilstein-journals.orgthieme-connect.com This approach significantly improves step-economy and reduces waste.
Furthermore, the development of catalysts that can selectively functionalize one of the halogenated positions (bromo or chloro) would be highly valuable for the divergent synthesis of a wide array of derivatives.
Exploration of Novel Reactivity Patterns
The unique electronic properties of the pyridine ring, coupled with the presence of two different halogen atoms and a protected amine, make this compound a substrate ripe for the exploration of novel reactivity. The electron-deficient nature of the pyridine ring generally makes it less reactive towards electrophilic aromatic substitution. beilstein-journals.org However, the strategic placement of substituents can modulate this reactivity.
Future research could investigate dearomatization-rearomatization strategies to introduce functionalities in a regioselective manner. researchgate.net Additionally, the generation of pyridinyl radicals from pyridinium (B92312) ion intermediates could open up new avenues for functionalization that diverge from traditional ionic pathways. acs.org Understanding and harnessing these novel reactivity patterns will be crucial for unlocking the full synthetic potential of this building block.
Advancements in Directed Functionalization Strategies
The ability to selectively introduce functional groups at specific positions on the pyridine ring is a cornerstone of modern synthetic chemistry. nih.gov For this compound, the existing substituents can act as directing groups for subsequent transformations. The Boc-protected amine, for instance, can direct ortho-metalation, enabling functionalization at the C3 position.
Transition-metal catalyzed cross-coupling reactions are expected to be a major focus, allowing for the selective replacement of the bromine or chlorine atoms with a variety of substituents. The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve sequential functionalization. Recent advancements in catalysis have enabled the functionalization of distal positions on the pyridine ring, which could be applied to this system. nih.gov
Integration with Flow Chemistry and Automation for Scalable Synthesis
The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry for the synthesis of active pharmaceutical ingredients (APIs) and intermediates. nih.govchemicalindustryjournal.co.uk Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and scalability. acs.orgbeilstein-journals.org
The synthesis of this compound and its derivatives is well-suited for translation to a flow process. mdpi.com This would allow for the safe handling of potentially hazardous reagents and intermediates, as well as precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov The integration of in-line purification and analysis techniques would further streamline the manufacturing process. beilstein-journals.org
Automation in organic synthesis is another rapidly advancing field that promises to accelerate the discovery and optimization of new reactions and molecules. researchgate.netnih.gov Automated platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates, significantly reducing the time required for process development. acs.org The application of automated synthesis to the functionalization of this compound could lead to the rapid generation of libraries of novel compounds for biological screening. researchgate.net
Application in Materials Science Research as a Building Block for Functional Polymers or Organic Electronic Materials
The pyridine moiety is a key component in a variety of functional materials due to its electronic properties and ability to coordinate with metal ions. elsevier.comnih.gov The di-halogenated nature of this compound makes it an attractive building block for the synthesis of functional polymers and organic electronic materials.
Through cross-coupling polymerization reactions, this compound could be incorporated into conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The pyridine nitrogen can be used to tune the electronic properties of the resulting polymer and to coordinate with metal ions to form metallopolymers with interesting magnetic or catalytic properties. nih.govresearchgate.net The Boc-protecting group can be removed post-polymerization to reveal a free amine, which can be further functionalized to modulate the material's properties or to attach it to surfaces. acs.org
Table 2: Potential Applications of Pyridine-Containing Materials
| Material Class | Potential Application | Role of Pyridine Moiety |
| Coordination Polymers | Gas storage, catalysis, magnetism | Ligand for metal ions, formation of porous frameworks nih.govresearchgate.net |
| Conjugated Polymers | Organic electronics (OLEDs, OPVs), sensors | Electron-accepting unit, tuning of HOMO/LUMO levels |
| Functional Polymers | Drug delivery, smart materials | Site for post-polymerization modification, responsive element acs.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-Butyl (6-bromo-4-chloropyridin-2-yl)carbamate?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 6-bromo-4-chloropyridin-2-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or sodium carbonate) to neutralize HCl byproducts. Reaction conditions (temperature, solvent) must be optimized: polar aprotic solvents like dichloromethane or dimethylformamide are often used at 0–25°C. Post-reaction purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., tert-butyl group at δ ~1.3 ppm, pyridine ring protons at δ 7–8 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ for CHBrClNO: ~321.97).
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% by area).
- Elemental analysis : Confirms C, H, N, and halogen content .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer : The compound is stable under inert atmospheres (N/Ar) at −20°C in airtight containers. Avoid prolonged exposure to light, moisture, or strong acids/bases, which may hydrolyze the carbamate group. Stability tests (TGA/DSC) indicate decomposition temperatures >150°C. Monitor for discoloration or precipitate formation as signs of degradation .
Advanced Research Questions
Q. How do steric and electronic effects of the bromo and chloro substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The 6-bromo and 4-chloro groups activate the pyridine ring for Suzuki-Miyaura or Buchwald-Hartwig reactions. Bromine’s lower electronegativity (vs. Cl) enhances oxidative addition with Pd catalysts, while the 4-Cl substituent directs electrophilic substitution to the 2-position. Computational studies (DFT) can model charge distribution to predict regioselectivity. Experimentally, screen Pd catalysts (e.g., Pd(PPh)) and ligands (XPhos) to optimize coupling efficiency .
Q. What strategies mitigate competing side reactions during functionalization of the pyridine ring?
- Methodological Answer : Common issues include:
- Debromination : Use mild reducing agents (e.g., Zn/NHCl) to retain Br for subsequent steps.
- Carbamate cleavage : Avoid strong bases (e.g., NaOH); instead, employ TFA for tert-butyl deprotection under controlled conditions.
- Halogen scrambling : Monitor reaction progress via LC-MS and quench intermediates promptly. Kinetic studies (time-resolved NMR) identify optimal reaction windows .
Q. How does this compound compare to analogs in enzyme inhibition assays?
- Methodological Answer : In kinase inhibition studies, the bromo and chloro groups enhance binding to hydrophobic pockets (e.g., ATP-binding sites). Compare IC values against analogs like tert-butyl (4,6-dichloropyridin-2-yl)carbamate to assess substituent effects. Molecular docking (AutoDock Vina) can model interactions, while SPR assays quantify binding kinetics. Note: Bioactivity may vary with solvent (DMSO vs. aqueous buffer) due to solubility differences .
Contradictions and Troubleshooting
Q. Discrepancies in reported yields for similar carbamate syntheses: How to resolve?
- Methodological Answer : Variability often arises from:
- Impure starting materials : Use HPLC-grade reagents and pre-dry solvents (e.g., molecular sieves for DMF).
- Incomplete amine activation : Add coupling agents (DMAP) to accelerate tert-butyl chloroformate reactivity.
- Side reactions : Characterize byproducts via MS/MS and adjust stoichiometry (amine:chloroformate = 1:1.2). Replicate high-yield protocols from peer-reviewed syntheses (e.g., 80% yield in anhydrous THF at 0°C) .
Q. Conflicting data on thermal stability: How to validate safe handling?
- Methodological Answer : Conduct differential scanning calorimetry (DSC) to measure onset decomposition temperatures. Compare with literature values (e.g., 160°C in ). If discrepancies persist, test under inert vs. aerobic conditions to assess oxidation’s role. Always use a fume hood and blast shields for reactions above 100°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
